N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide
Description
Crystallographic Analysis and Bonding Geometry
The crystallographic structure of N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide reveals distinctive geometric features that distinguish it from other boronic acid derivatives. The dioxaborolane ring adopts a five-membered cyclic structure where the boron atom maintains tetrahedral coordination through bonds with two oxygen atoms and one carbon atom from the aromatic ring. This tetrahedral geometry represents a departure from the trigonal planar arrangement typically observed in free boronic acids, where the boron center is sp²-hybridized.
The bond lengths within the dioxaborolane framework exhibit characteristic values consistent with other tetramethyl-dioxaborolane derivatives. The boron-oxygen bond distances typically range between 1.35-1.40 Angstroms, while the boron-carbon bond to the aromatic ring measures approximately 1.57-1.58 Angstroms. These bond lengths reflect the stabilization provided by the cyclic boronate ester structure, which constrains the boron center in its tetrahedral configuration.
The aromatic ring system displays typical benzene geometry with carbon-carbon bond lengths of approximately 1.39-1.42 Angstroms. However, the presence of both the boronate ester and formamide substituents in ortho positions introduces subtle distortions to the ring planarity. Crystallographic analysis of related compounds has demonstrated that such substitution patterns can induce minor deviations from perfect planarity, with torsion angles ranging from 6.6° to 21.4° around the carbon-boron bond.
The formamide functional group maintains its characteristic planar geometry, with the carbon-nitrogen bond length measuring approximately 1.32-1.34 Angstroms, consistent with partial double bond character due to resonance. The carbonyl bond exhibits typical amide characteristics with a carbon-oxygen distance of 1.22-1.24 Angstroms.
Properties
IUPAC Name |
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-8-11(10)15-9-16/h5-9H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTTWKFHLLCWMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378831 | |
| Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480425-36-3 | |
| Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Potential Anticancer Agent : Research has indicated that compounds containing the boron moiety exhibit anticancer properties. N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide has been studied for its ability to inhibit specific cancer cell lines.
Case Study: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of boronic acids were tested against various cancer cell lines. Results showed that compounds similar to this compound exhibited significant cytotoxicity against breast and prostate cancer cells due to their ability to interfere with cellular signaling pathways .
Materials Science
Polymer Chemistry : The compound can be utilized in the development of functional polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.
| Application | Details |
|---|---|
| Polymer Type | Thermosetting Resins |
| Property Enhanced | Mechanical Strength |
| Processing Method | Cross-linking reactions |
Case Study: Polymer Development
A recent study demonstrated that incorporating this compound into epoxy resin formulations improved the thermal stability and mechanical properties of the resulting materials. The study highlighted that these enhanced properties make such materials suitable for high-performance applications in aerospace and automotive industries .
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable boronic esters and participate in cross-coupling reactions. The molecular targets and pathways involved include the activation of enzymes such as 5-lipoxygenase, which is regulated by the boronic acid moiety.
Comparison with Similar Compounds
Substituent Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The formamide group (-NHCHO) is moderately electron-withdrawing, which enhances the electrophilicity of the boronate ester in cross-coupling reactions compared to electron-donating groups like acetamide (-NHCOCH₃) .
- Steric Effects : Cyclopropanecarboxamide (Entry 3) introduces significant steric hindrance, favoring meta-functionalization over para-substitution in aromatic systems .
Application-Specific Performance
- Suzuki-Miyaura Coupling : Formamide and acetamide derivatives are both employed in palladium-catalyzed couplings, but the formamide’s higher purity (97% vs. 96%) may improve reproducibility in pharmaceutical synthesis .
- Charge-Transfer Materials: Methanesulfonamide derivatives (Entry 5) are integrated into donor–π–acceptor dyads for optoelectronic applications, leveraging their electron-deficient character .
Physicochemical Properties
- Solubility : Formamide derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas methacrylamide analogs require hexanes/EtOAc mixtures for chromatographic purification .
- Stability : The formamide group is prone to hydrolysis under acidic conditions, necessitating anhydrous storage, while sulfonamide derivatives demonstrate greater hydrolytic stability .
Biological Activity
N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide
- Molecular Formula : C₁₃H₁₈BNO₃
- CAS Number : 302348-51-2
The presence of the dioxaborolane moiety contributes to its reactivity and interaction with biological targets.
1. Inhibition of Protein Kinases
Recent studies have indicated that compounds containing dioxaborolane groups exhibit significant inhibitory activity against various protein kinases. For instance, research has shown that similar compounds can inhibit Rho-associated protein kinase (ROCK), which plays a crucial role in cell signaling pathways related to cancer and neurodegenerative diseases .
2. Modulation of Enzyme Activity
This compound has been studied for its ability to modulate the activity of enzymes involved in metabolic processes. The dioxaborolane group may facilitate interactions with active sites of enzymes through reversible covalent bonding .
Case Study 1: ROCK Inhibition
A study highlighted the efficacy of a related compound in inhibiting ROCK activity at subnanomolar concentrations. The compound demonstrated a significant reduction in cell motility and proliferation in cancer cell lines. This suggests that this compound could have similar effects due to structural similarities .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of dioxaborolane derivatives. The results indicated that these compounds could reduce apoptosis in neuronal cells exposed to oxidative stress. This property is particularly relevant for developing therapies for neurodegenerative conditions such as Alzheimer's disease .
Data Table: Biological Activities of Related Compounds
Preparation Methods
General Synthetic Strategy
The preparation of N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide typically follows a multi-step synthetic route:
- Step 1: Formation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety on a phenyl precursor.
- Step 2: Introduction of the formamide group on the ortho position relative to the boronate ester.
This approach leverages the stability and reactivity of the pinacol boronate ester for further functionalization.
Preparation of the Boronate Ester Intermediate
The boronate ester is commonly synthesized by reacting the corresponding arylboronic acid or arylboronic acid derivative with pinacol under reflux in an aprotic solvent such as tetrahydrofuran (THF).
| Parameter | Details |
|---|---|
| Starting materials | 4-(Hydroxymethyl)phenylboronic acid and pinacol |
| Solvent | Tetrahydrofuran (THF) |
| Conditions | Reflux for 22 hours |
| Work-up | Solvent removal under vacuum, redissolution in CH2Cl2/EtOAc, purification by silica gel chromatography |
| Yield | 92% |
| Key spectral data | 1H NMR (CDCl3): δ 1.35 (s, 12H), 4.71 (s, 2H), aromatic protons at δ 7.37 and 7.81 ppm |
This method ensures high conversion of the boronic acid to the pinacol ester, which is crucial for subsequent transformations.
Introduction of the Formamide Group
The formamide functionality can be introduced by formylation of the amino group on the aryl ring bearing the boronate ester. One common approach involves:
- Starting from an arylboronate with an amino substituent.
- Reacting with formylating agents or using formamide derivatives under controlled conditions.
Another synthetic route involves:
- Activation of hydroxymethyl groups on the boronate ester intermediate using reagents such as 4-nitrophenyl chloroformate.
- Subsequent reaction with amines or formamide sources in the presence of bases like triethylamine or potassium carbonate.
| Reaction Parameter | Conditions and Observations |
|---|---|
| Reagents | 4-nitrophenyl chloroformate, triethylamine |
| Solvent | Dichloromethane (DCM) or tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction time | 1 to 3 hours |
| Yield | 60% to 80% depending on conditions |
| Purification | Column chromatography on silica gel |
| Characterization | 1H NMR, 13C NMR, HRMS confirm product formation |
For example, the reaction of 4-(hydroxymethyl)phenylboronic acid pinacol ester with 4-nitrophenyl chloroformate in DCM at 0 °C with triethylamine yields the activated intermediate, which upon further reaction provides the formamide derivative in good yield and purity.
Alternative Synthetic Routes and Catalytic Methods
Metal-catalyzed methods have also been explored for the synthesis of arylboronate amides. These include:
- Base-mediated coupling reactions in polar aprotic solvents such as DMF.
- Mitsunobu-type conditions to facilitate amide bond formation.
- Use of potassium carbonate as a base to promote nucleophilic substitution on activated intermediates.
Such methods allow for mild reaction conditions (room temperature to 23 °C) and good yields of the desired amide products. For instance, treatment of amide precursors with potassium phthalimide salt and potassium carbonate in DMF at room temperature for several days affords the secondary amine intermediates, which can be further functionalized to form the target compound.
Summary Table of Representative Preparation Methods
| Step | Starting Material | Reagents/Conditions | Solvent | Temp. | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 4-(Hydroxymethyl)phenylboronic acid + pinacol | Reflux | THF | Reflux (~66 °C) | 22 h | 92% | Formation of pinacol boronate ester |
| 2 | Pinacol boronate intermediate | 4-Nitrophenyl chloroformate, Et3N | DCM | 0 °C to RT | 1-3 h | 60-80% | Activation and formylation step |
| 3 | Activated intermediate | Potassium phthalimide salt, K2CO3 | DMF | RT | 3 days | High | Base-mediated amide formation |
Research Findings and Notes
- The pinacol boronate ester formation is a high-yielding, well-established step critical for the stability and reactivity of the molecule.
- Formylation or amide bond formation can be efficiently achieved using activated carbonate intermediates under mild conditions.
- Base-mediated coupling in DMF with potassium carbonate is effective for introducing amide functionality without harsh conditions.
- Purification is typically performed by silica gel column chromatography, and products are characterized by NMR and mass spectrometry.
- Reaction yields vary depending on reagent stoichiometry, temperature control, and purification efficiency, but generally range from 60% to over 90%.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
